molecular formula C11H10N2O2S2 B4815653 5'-(acetylamino)-2,3'-bithiophene-4'-carboxamide

5'-(acetylamino)-2,3'-bithiophene-4'-carboxamide

Cat. No.: B4815653
M. Wt: 266.3 g/mol
InChI Key: XLGDTWCVTXJAGG-UHFFFAOYSA-N
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Description

5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings, which are sulfur-containing five-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction. This involves reacting the bithiophene core with acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the acetylated bithiophene with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of 5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetylamino group or to reduce the thiophene rings.

    Substitution: The acetylamino and carboxamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deacetylated bithiophene or reduced thiophene rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene rings can interact with aromatic residues in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3’-Bithiophene-4’-carboxamide: Lacks the acetylamino group, which may result in different chemical and biological properties.

    5’-(amino)-2,3’-bithiophene-4’-carboxamide: Contains an amino group instead of an acetylamino group, which can affect its reactivity and interactions.

    5’-(acetylamino)-2,3’-bithiophene-4’-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, influencing its solubility and reactivity.

Uniqueness

5’-(acetylamino)-2,3’-bithiophene-4’-carboxamide is unique due to the presence of both acetylamino and carboxamide groups, which provide distinct chemical properties and potential applications. The combination of these functional groups with the bithiophene core makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-acetamido-4-thiophen-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-6(14)13-11-9(10(12)15)7(5-17-11)8-3-2-4-16-8/h2-5H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDTWCVTXJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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